molecular formula C19H24FN3O7S B1391524 Levofloxacin mesylate CAS No. 226578-51-4

Levofloxacin mesylate

货号: B1391524
CAS 编号: 226578-51-4
分子量: 457.5 g/mol
InChI 键: ZSPLOATUDIRNAS-PPHPATTJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levofloxacin mesylate is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is the mesylate salt form of levofloxacin, which is the S-(-) enantiomer of ofloxacin. This compound is known for its broad-spectrum antibacterial activity, making it effective against both gram-positive and gram-negative bacteria .

准备方法

Synthetic Routes and Reaction Conditions

Levofloxacin mesylate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, levofloxacin, which involves the cyclization of a quinolone derivative. The final step involves the reaction of levofloxacin with methanesulfonic acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the purity and stability of the final product .

化学反应分析

Types of Reactions

Levofloxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of levofloxacin, which can have different pharmacological properties and applications .

科学研究应用

Clinical Applications

Levofloxacin mesylate is indicated for a wide range of infections, including:

  • Respiratory Tract Infections : Effective against pneumonia (both community-acquired and nosocomial), acute bacterial sinusitis, and chronic bronchitis exacerbations.
  • Urinary Tract Infections (UTIs) : Used for both complicated and uncomplicated UTIs, including acute pyelonephritis.
  • Skin and Skin Structure Infections : Treats various skin infections caused by susceptible bacteria.
  • Prostatitis : Chronic bacterial prostatitis can be effectively managed with levofloxacin.
  • Anthrax and Plague : It is used as a post-exposure prophylaxis for inhalational anthrax and treatment for plague .

Table of Indications

ConditionSpecific Use CaseEvidence Level
PneumoniaCommunity-acquired, nosocomialHigh
Urinary Tract InfectionsComplicated, uncomplicatedHigh
Skin InfectionsComplicated skin structure infectionsModerate
Chronic Bacterial ProstatitisEffective managementHigh
AnthraxPost-exposure prophylaxisHigh
PlagueTreatmentModerate

Case Studies

  • Multidrug-Resistant Tuberculosis (MDR-TB) :
    A recent study demonstrated that levofloxacin significantly reduced the risk of MDR-TB by 45% in treated adults and adolescents. This highlights its potential as a second-line agent in tuberculosis treatment regimens .
  • Inhalational Anthrax :
    Levofloxacin has been suggested as an alternative to ciprofloxacin for inhalational anthrax treatment when logistical issues arise. Its efficacy in this context has been supported by guidelines from health authorities .
  • Chronic Bacterial Prostatitis :
    A clinical trial showed that levofloxacin was effective in treating chronic bacterial prostatitis, with patients reporting significant symptom relief and improvement in quality of life measures .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 99%) and extensive tissue penetration. It reaches therapeutic concentrations in various body fluids, including urine and prostatic tissue, making it suitable for treating urinary and prostate infections .

Safety Profile

While generally well-tolerated, levofloxacin can cause side effects such as gastrointestinal disturbances, central nervous system effects (e.g., dizziness), and potential tendon damage. Caution is advised in patients with a history of tendon disorders or those concurrently using corticosteroids .

作用机制

Levofloxacin mesylate exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

相似化合物的比较

Similar Compounds

  • Moxifloxacin
  • Gatifloxacin
  • Gemifloxacin
  • Ciprofloxacin

Comparison

Levofloxacin mesylate is unique among fluoroquinolones due to its high potency and broad-spectrum activity. It has a higher affinity for bacterial DNA gyrase and topoisomerase IV compared to other fluoroquinolones, making it more effective against resistant bacterial strains. Additionally, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and tissue penetration .

This compound stands out for its efficacy in treating a wide range of infections, making it a valuable antibiotic in both clinical and research settings.

生物活性

Levofloxacin mesylate is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It is primarily used to treat infections caused by various gram-positive and gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in different models, and safety profile based on diverse research findings.

Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death. The compound is effective against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

1. In Vitro Studies

Levofloxacin has demonstrated significant antibacterial activity in various in vitro studies. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for common pathogens are as follows:

PathogenMIC (µg/ml)MBC (µg/ml)
Staphylococcus aureus0.120.25
Escherichia coli0.51
Pseudomonas aeruginosa24

These values indicate that levofloxacin is generally more potent than traditional antibiotics like vancomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Animal Models

In a guinea pig model, levofloxacin was administered intraperitoneally at a dose of 50 mg/kg three hours before a bacterial challenge with MRSA. It was found to be more effective than vancomycin in preventing infections in tissue cages infected with high inocula of MRSA .

In another study involving rats with chronic tissue cage infections, levofloxacin treatment resulted in significant reductions in bacterial counts compared to control groups, demonstrating its efficacy in treating established infections .

Case Studies and Clinical Findings

A retrospective study evaluated the use of levofloxacin in pediatric patients with serious infections caused by multidrug-resistant bacteria. The study reported an etiological conversion rate of 44.44% for Stenotrophomonas maltophilia, indicating its potential effectiveness against challenging pathogens despite not being the first-line treatment recommended by clinical guidelines .

Safety Profile and Toxicity

This compound has been associated with a favorable safety profile; however, some studies have indicated potential hepatotoxicity when compared to other fluoroquinolones like trovafloxacin. In liver models treated with levofloxacin, no significant alterations in cellular integrity or markers of liver injury were observed, contrasting sharply with the effects seen with trovafloxacin .

The following table summarizes key safety findings from relevant studies:

Study FocusLevofloxacin EffectsTrovafloxacin Effects
Liver toxicityNo significant changes in cell viabilitySignificant increase in LDH and ALT levels
Cytokine profileSlight increase in TNF-α at high dosesMarked alterations observed

常见问题

Basic Research Questions

Q. How to select and validate analytical methods for quantifying levofloxacin mesylate in pharmaceutical formulations?

  • Methodological Answer : Prioritize method specificity, linearity, precision, and robustness. For example, UV spectrophotometry at 272 nm and 343 nm has been validated for quantification, showing comparable accuracy to HPLC and microbiological assays . When using HPLC, ensure compliance with ICH Q2(R2) guidelines for validation, including system suitability tests (e.g., tailing factor <2, theoretical plates >2000) and calibration curves with R² ≥0.999 . Cross-validate results against multiple techniques to resolve discrepancies (e.g., UV vs. HPLC retention time variability).

Q. What are the critical physicochemical properties of this compound that influence experimental design?

  • Methodological Answer : Key properties include a melting point of 224°C, solubility in methanol (critical for UV analysis), and stability under varying pH conditions. These properties dictate solvent selection for dissolution studies and storage conditions for long-term stability testing. For example, aqueous solutions may require pH buffering to prevent degradation .

Q. How to address inconsistencies in toxicity data across studies on this compound?

  • Methodological Answer : Conduct systematic reviews of preclinical data, focusing on species-specific metabolic differences (e.g., rodent vs. human cytochrome P450 activity). For in vivo studies, standardize dose regimens (e.g., oral gavage vs. intraperitoneal injection) and control variables like animal age and diet . Validate findings using orthogonal assays, such as histopathology paired with biochemical markers of organ toxicity.

Advanced Research Questions

Q. How to optimize experimental designs for studying this compound’s environmental decontamination?

  • Methodological Answer : Use response surface methodology (RSM) with central composite design (CCD) to model interactions between variables like pH, adsorbent dose, and initial drug concentration. For example, a CCD with 20 experimental runs can identify optimal conditions for removal efficiency, validated via ANOVA (p<0.05 for significant factors) . Include replication at center points to assess reproducibility.

Q. What strategies resolve contradictions in pharmacokinetic data between human and animal models?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in plasma protein binding and renal clearance. Validate models using human clinical trial data (e.g., Cₘₐₓ and AUC comparisons) and adjust for species-specific bioavailability . Cross-reference with in vitro assays like Caco-2 cell permeability studies to refine absorption parameters.

Q. How to integrate multi-omics approaches to study this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq of bacterial targets), proteomics (mass spectrometry of drug-binding proteins), and metabolomics (NMR-based profiling of metabolic perturbations). Use bioinformatics tools like STRING-DB to map interaction networks and identify hub genes (e.g., DNA gyrase subunits). Validate findings with CRISPR-Cas9 knockouts in model organisms .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

  • Methodological Answer : Document experimental protocols in alignment with the Beilstein Journal of Organic Chemistry guidelines:

  • Provide full synthetic pathways for derivatives, including reaction temperatures and catalyst ratios.
  • Report purity data (e.g., HPLC chromatograms with retention times) and spectroscopic validation (¹H/¹³C NMR, HRMS) for novel compounds .
  • Share raw data in repositories like Zenodo or Figshare to enable independent verification .

Q. What statistical frameworks are suitable for analyzing dose-response relationships?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For toxicological studies, apply benchmark dose (BMD) modeling with EPA’s BMDS software to quantify low-dose risks. Address variability via bootstrapping (≥1000 iterations) to calculate 95% confidence intervals .

Q. Data Standardization and Reporting

Q. How to harmonize data reporting across this compound studies?

  • Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Use standardized nomenclature (e.g., IUPAC names, PubChem CID 149096).
  • Align toxicity metrics with OECD Test Guidelines (e.g., TG 423 for acute oral toxicity).
  • Report negative results to mitigate publication bias .

Q. How to design cross-disciplinary studies on this compound’s clinical and environmental impacts?

  • Methodological Answer : Establish collaborative frameworks linking pharmacokinetic modeling, ecotoxicology, and antimicrobial resistance (AMR) surveillance. For example, integrate clinical MIC (minimum inhibitory concentration) data with environmental concentration monitoring to map AMR hotspots. Use GIS tools to visualize spatial-temporal trends .

属性

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPLOATUDIRNAS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673048
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226578-51-4
Record name Levofloxacin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Fluorophenyl)methyl-trimethylazanium
(2-Fluorophenyl)methyl-trimethylazanium
Levofloxacin mesylate
(2-Fluorophenyl)methyl-trimethylazanium
(2-Fluorophenyl)methyl-trimethylazanium
Levofloxacin mesylate
(2-Fluorophenyl)methyl-trimethylazanium
(2-Fluorophenyl)methyl-trimethylazanium
Levofloxacin mesylate
(2-Fluorophenyl)methyl-trimethylazanium
(2-Fluorophenyl)methyl-trimethylazanium
Levofloxacin mesylate
(2-Fluorophenyl)methyl-trimethylazanium
(2-Fluorophenyl)methyl-trimethylazanium
Levofloxacin mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。